Lipophilicity and Polarity Shift Relative to Non-Methylated Analog
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one exhibits a calculated AlogP of 1.29 and a polar surface area (PSA) of 90.65 Ų . In contrast, the non-methylated analog, 6-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 81721-87-1), has a reported LogP of 1.58690 and a PSA of 84.15 Ų [1]. This quantitative difference reflects the impact of the geminal dimethyl substitution on overall lipophilicity and polarity, which can influence membrane permeability and solubility in biological or formulation contexts.
| Evidence Dimension | Lipophilicity (LogP/AlogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | AlogP = 1.29; PSA = 90.65 Ų |
| Comparator Or Baseline | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 81721-87-1): LogP = 1.58690; PSA = 84.15 Ų |
| Quantified Difference | AlogP is lower by ~0.30 units; PSA is higher by 6.5 Ų |
| Conditions | In silico predictions (AlogP) and calculated values |
Why This Matters
The altered lipophilicity and polarity can directly impact drug-likeness, solubility, and biological membrane interactions, making the 2,2-dimethyl derivative a distinct chemical tool for SAR studies.
- [1] Molbase. (n.d.). 6-硝基-2H-1,4-苯并噁嗪-3(4H)-酮 (CAS 81721-87-1): LogP 1.58690, PSA 84.15. Retrieved from https://mip.molbase.cn/baike/164214 View Source
